molecular formula C10H12INO2 B613288 (R)-alpha-Methyl-4-Iodophenylalaine CAS No. 213203-06-6

(R)-alpha-Methyl-4-Iodophenylalaine

Cat. No.: B613288
CAS No.: 213203-06-6
M. Wt: 305.11 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-Methyl-4-Iodophenylalaine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which imparts unique chemical properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Methyl-4-Iodophenylalaine typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), is used in the presence of a catalyst like silver trifluoroacetate. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-Methyl-4-Iodophenylalaine may involve more scalable and cost-effective methods. These could include continuous flow processes where the reaction conditions are optimized for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Methyl-4-Iodophenylalaine can undergo various types of chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, yielding the corresponding phenylalanine derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenylalanine derivatives, while reduction can produce deiodinated phenylalanine. Substitution reactions can result in a variety of functionalized phenylalanine derivatives.

Scientific Research Applications

®-alpha-Methyl-4-Iodophenylalaine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-alpha-Methyl-4-Iodophenylalaine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-Methyl-4-Bromophenylalanine: Similar structure but with a bromine atom instead of iodine.

    ®-alpha-Methyl-4-Chlorophenylalanine: Contains a chlorine atom in place of iodine.

    ®-alpha-Methyl-4-Fluorophenylalanine: Features a fluorine atom instead of iodine.

Uniqueness

®-alpha-Methyl-4-Iodophenylalaine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in different interaction patterns and reactivity profiles, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJAZPOXKKAMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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